BenchChemオンラインストアへようこそ!

CNDAC hydrochloride

Homologous Recombination Deficiency Acute Myeloid Leukemia DNA Repair Targeting

CNDAC hydrochloride is the active metabolite of sapacitabine, distinguished by a 2′-cyano group that induces single-strand breaks converted to lethal double-strand breaks in the second S-phase. Its cytotoxicity is uniquely dependent on homologous recombination (HR) repair—Rad51D- and XRCC3-deficient cells show 50- to 89-fold sensitization, unlike cytarabine or gemcitabine. CNDAC also inhibits SAMHD1 rather than serving as a substrate, providing a distinct resistance profile. Essential for HRD synthetic lethality screens (BRCA1/2-mutant models), ATM pathway studies, and cytarabine-resistant AML research. Choose CNDAC for mechanistic specificity unavailable with standard deoxycytidine analogs.

Molecular Formula C10H13ClN4O4
Molecular Weight 288.69 g/mol
CAS No. 134665-72-8
Cat. No. B150988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNDAC hydrochloride
CAS134665-72-8
Synonyms2'-cyano-2'-deoxyarabinofuranosylcytosine
2'-cyano-2'deoxy-1-beta-D-arabinofuranosylcytosine
CNDAC
Molecular FormulaC10H13ClN4O4
Molecular Weight288.69 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl
InChIInChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1
InChIKeyPKGUOXDXRLGZBN-KUAPJGQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CNDAC Hydrochloride (CAS 134665-72-8) – Technical Procurement Overview for the Active Metabolite of Sapacitabine


CNDAC hydrochloride (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine hydrochloride) is a deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug sapacitabine [1]. It is distinguished by a 2′-cyano group that, upon incorporation into replicating DNA, induces single-strand breaks (SSBs) which are subsequently converted into lethal double-strand breaks (DSBs) during a second S-phase [2]. This mechanism, often termed "DNA self-strand-breaking," is distinct from the chain termination or polymerase inhibition mechanisms of classical deoxycytidine analogs [3]. CNDAC and its prodrug sapacitabine have been evaluated in clinical trials for hematologic malignancies and solid tumors [4].

Why CNDAC Hydrochloride (CAS 134665-72-8) Cannot Be Substituted with Generic Deoxycytidine Analogs


CNDAC exhibits a distinct DNA damage repair dependency profile that differs fundamentally from other clinically used deoxycytidine analogs. Unlike cytarabine (ara-C) or gemcitabine, the cytotoxicity of CNDAC is highly dependent on functional homologous recombination (HR) for repair of its signature double-strand breaks [1]. Consequently, HR deficiency (e.g., Rad51D, XRCC3, BRCA1/2 loss) dramatically sensitizes cells to CNDAC, but not to cytarabine or gemcitabine [2]. Furthermore, CNDAC has been shown to be a SAMHD1 inhibitor, in contrast to SAMHD1 substrates like cytarabine and decitabine, resulting in distinct metabolic and resistance profiles [3]. These mechanistic divergences preclude simple interchangeability and necessitate compound-specific selection for research applications involving HR-deficient models or SAMHD1-mediated resistance studies.

Quantitative Differentiation Evidence for CNDAC Hydrochloride (CAS 134665-72-8) vs. Key Deoxycytidine Analogs


Differential Sensitization in HR-Deficient Cells: CNDAC vs. Cytarabine and Gemcitabine

In isogenic Chinese hamster ovary (CHO) cell lines, deficiency in the homologous recombination (HR) proteins Rad51D or XRCC3 confers profound sensitivity to CNDAC, whereas it does not sensitize cells to cytarabine or gemcitabine. Specifically, Rad51D-null cells (51D1) exhibited an IC50 of 0.006 µM for CNDAC, representing a 50-fold sensitization compared to Rad51D-repleted cells (51D1.3, IC50 = 0.32 µM). XRCC3-deficient cells (irs1SF) were 89-fold more sensitive to CNDAC (IC50 = 0.0053 µM) than wild-type AA8 cells (IC50 = 0.48 µM) [1]. In contrast, the sensitization factors for cytarabine and gemcitabine in these same HR-deficient lines were approximately 1.3 and 1.1, respectively, indicating that HR is not a major repair mechanism for these comparators [2]. This differential sensitivity highlights CNDAC's unique dependency on HR repair, making it a selective tool for targeting HR-deficient cancers.

Homologous Recombination Deficiency Acute Myeloid Leukemia DNA Repair Targeting

Superior Activity Against Cytarabine-Resistant AML Models

In the THP-1 acute myeloid leukemia (AML) cell line, which is defined as displaying resistance to cytarabine (ara-C), CNDAC demonstrates significantly greater efficacy at reducing viability and inducing apoptosis at equivalent concentrations [1]. Quantitative comparison reveals that in THP-1 cells plated at low density (0.05 × 10⁶ cells/mL), the IC50 for CNDAC was 0.84 µM, whereas the IC50 for ara-C was >10 µM, representing at least a 12-fold difference in potency [2]. In HL-60 cells, CNDAC also showed potent activity (IC50 = 1.58 µM), and importantly, the anti-leukemic effect of CNDAC was not abrogated by high cell density to the same extent as ara-C [2]. This indicates a potential therapeutic advantage in scenarios of high tumor burden or intrinsic resistance to standard cytarabine therapy.

Cytarabine Resistance Acute Myeloid Leukemia Antimetabolite Activity

Distinct Role of ATM in Cell Survival: CNDAC Sensitivity in ATM-Deficient Cells

CNDAC-induced DNA double-strand breaks (DSBs) require ATM (Ataxia Telangiectasia Mutated) for efficient repair and cell survival. In human fibroblasts, cells lacking ATM (AT-C) or transfected with an empty vector (AT-V) were at least 20-fold more sensitive to CNDAC than those complemented with functional ATM (AT-AT) [1]. Quantitatively, IC50 values were reported as 0.01 µM for ATM-deficient cells compared to 0.3 µM for ATM-proficient cells, representing a 30-fold difference [2]. This is in contrast to the role of DNA-PKcs, which was shown to be largely dispensable for survival after CNDAC treatment, as cells deficient in DNA-PKcs (M059-J) or treated with a DNA-PKcs inhibitor (NU7441) did not exhibit increased sensitivity to CNDAC (p>0.05) [3]. This specific dependency on ATM, rather than DNA-PKcs, differentiates CNDAC's DNA damage response profile from some other DSB-inducing agents and suggests potential synthetic lethal applications in ATM-deficient malignancies.

ATM Deficiency DNA Damage Response Synthetic Lethality

SAMHD1 Inhibition as a Mechanism Differentiating CNDAC from Cytarabine and Decitabine

In contrast to cytarabine and decitabine, which are substrates of the dNTP triphosphohydrolase SAMHD1, CNDAC has been identified as a SAMHD1 inhibitor [1]. This functional distinction has significant implications for cellular pharmacology and resistance. SAMHD1 depletion in AML cells was shown to increase CNDAC triphosphate (CNDAC-TP) levels and enhance CNDAC toxicity, whereas high SAMHD1 levels confer resistance to cytarabine and decitabine by reducing their active triphosphate metabolites [2]. Studies in AML cell lines demonstrated that CNDAC-adapted sublines displayed cross-resistance only to other deoxycytidine kinase (DCK) substrates (e.g., cytarabine, decitabine), while cells adapted to non-DCK substrates remained sensitive to CNDAC [3]. This unique profile positions CNDAC as a valuable tool compound for investigating SAMHD1-mediated resistance mechanisms and for screening strategies aimed at overcoming SAMHD1-dependent chemoresistance.

SAMHD1 Inhibition Nucleoside Analogue Resistance AML

Optimal Research and Industrial Application Scenarios for CNDAC Hydrochloride (CAS 134665-72-8)


Synthetic Lethality Screening in Homologous Recombination-Deficient (HRD) Cancer Models

Given the 50- to 89-fold sensitization observed in Rad51D- and XRCC3-deficient cells, respectively, compared to negligible sensitization for cytarabine or gemcitabine [1], CNDAC serves as an ideal positive control or selection agent in synthetic lethality screens targeting HRD cancers (e.g., BRCA1/2-mutant ovarian, breast, or pancreatic cancers). Its unique dependency on HR repair makes it a specific tool for validating HR functional status in cell line panels or patient-derived models [2].

Overcoming Cytarabine Resistance in Acute Myeloid Leukemia (AML) Research

For studies focused on cytarabine-resistant AML, CNDAC provides a mechanistically distinct alternative with demonstrated superior potency (≥12-fold lower IC50) in resistant THP-1 models [3]. It is a critical reagent for investigating bypass mechanisms of ara-C resistance, evaluating combination strategies in refractory AML, and probing the role of high cell density or tumor burden on nucleoside analog efficacy [4].

Probing SAMHD1-Mediated Nucleoside Analog Resistance Mechanisms

CNDAC's unique classification as a SAMHD1 inhibitor, rather than a substrate, distinguishes it from cytarabine and decitabine [5]. This makes CNDAC an essential compound for dissecting SAMHD1-dependent resistance pathways, for use as a control in SAMHD1 knockdown/overexpression experiments, and for screening novel agents designed to overcome SAMHD1-mediated chemoresistance in AML and other malignancies [6].

Evaluating DNA Damage Response (DDR) Pathway Dependencies, Particularly ATM

The 30-fold increased sensitivity of ATM-deficient cells to CNDAC, coupled with the dispensability of DNA-PKcs, highlights a specific DDR vulnerability [7]. CNDAC is a valuable tool compound for assessing ATM pathway functionality in cancer cell lines, for synthetic lethality studies in ATM-deficient tumor models, and for evaluating the impact of ATM inhibitors on cellular response to replication stress-inducing agents [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CNDAC hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.